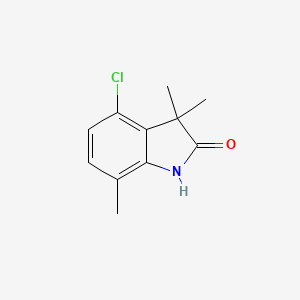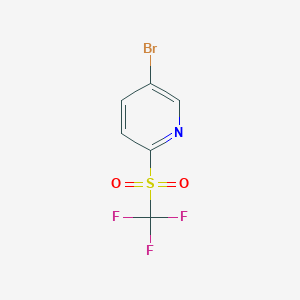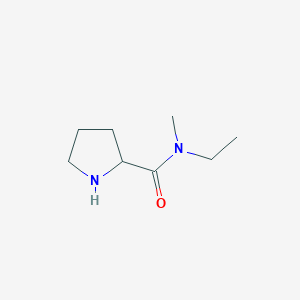![molecular formula C9H17NO B13192888 {2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is a bicyclic amine with a hydroxyl group attached to the carbon atom. This compound is known for its unique structure, which includes a bicyclo[2.2.2]octane framework. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminobicyclo[2.2.2]octan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminobicyclo[2.2.2]octan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Aminobicyclo[2.2.2]octan-2-one}: A ketone derivative with similar structural features.
{2-Hydroxybicyclo[2.2.2]octane}: A hydroxyl derivative without the amino group.
{2-Aminobicyclo[2.2.2]octane}: A compound lacking the hydroxyl group.
Uniqueness
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of both an amino and a hydroxyl group on the bicyclo[2.2.2]octane framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(2-amino-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H17NO/c10-9(6-11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2 |
InChI-Schlüssel |
HALAUARFMFIWQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC2(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B13192809.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)

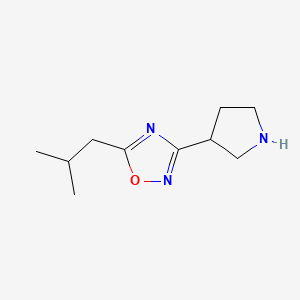
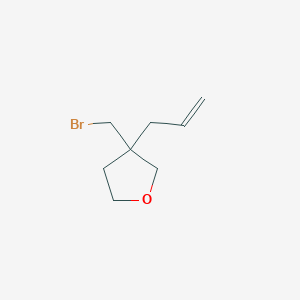
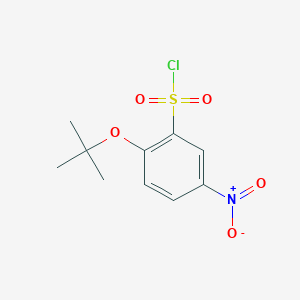
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
